Ethyl 7,7-dimethyl-6-oxooctanoate
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Description
Ethyl 7,7-dimethyl-6-oxooctanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.3 .
Molecular Structure Analysis
The InChI code for Ethyl 7,7-dimethyl-6-oxooctanoate is1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Chemoenzymatic Synthesis
Ethyl 2-hydroxy-3-oxooctanoate, closely related to ethyl 7,7-dimethyl-6-oxooctanoate, was used in a study by Fadnavis et al. (1999) for the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone. This synthesis involved reduction with immobilised baker's yeast, demonstrating high diastereoselectivity and enantioselectivity, crucial for pharmaceutical and chemical applications (Fadnavis, Vadivel, & Sharfuddin, 1999).
Asymmetric Synthesis
Tsuboi et al. (1987) explored the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate, a compound similar to ethyl 7,7-dimethyl-6-oxooctanoate. This research provided insights into synthesizing key intermediates like (2R,3S)-2,3-Epoxyoctanal, important for developing bioactive compounds (Tsuboi, Furutani, & Takeda, 1987).
Synthesis of Novel Quinoxaline Derivatives
In 2017, Elzahabi utilized derivatives of ethyl 7,7-dimethyl-6-oxooctanoate in the synthesis of novel quinoxaline compounds. These compounds showed promising antiviral activity, highlighting the role of ethyl 7,7-dimethyl-6-oxooctanoate derivatives in medicinal chemistry (Elzahabi, 2017).
Metabolism and Environmental Degradation Studies
Gill, Hammock, and Casida (1974) investigated the metabolism and environmental degradation of compounds related to ethyl 7,7-dimethyl-6-oxooctanoate. Their study provides valuable information on the environmental impact and biodegradability of such compounds (Gill, Hammock, & Casida, 1974).
Role in Pheromone Synthesis
Schulz et al. (1990) conducted research on the swift moth's male pheromone, utilizing compounds structurally similar to ethyl 7,7-dimethyl-6-oxooctanoate. This study highlights the potential application of such compounds in understanding and synthesizing insect pheromones (Schulz et al., 1990).
properties
IUPAC Name |
ethyl 7,7-dimethyl-6-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSKMBKORYSQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645664 |
Source
|
Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7,7-dimethyl-6-oxooctanoate | |
CAS RN |
898776-39-1 |
Source
|
Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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